6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one
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Overview
Description
“6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one” is a synthetic organic compound belonging to the pyrimidinone family Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors, such as β-ketoesters and guanidine derivatives, under acidic or basic conditions.
Introduction of Substituents: The hydroxy, methyl, and sulfanylidenyl groups can be introduced through various functional group transformations, such as alkylation, oxidation, and thiolation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
“6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The sulfanylidenyl group can be reduced to a thiol group using reducing agents like NaBH4 or LiAlH4.
Substitution: The methyl and hydroxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Catalysts: Pd/C, PtO2 for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfanylidenyl group would yield a thiol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrimidinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive pyrimidinones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-sulfanylidenepyrimidin-4-one: Lacks the hydroxy and 4-methylphenyl groups.
6-Hydroxy-1-(4-methylphenyl)pyrimidin-4-one: Lacks the 5-methyl and sulfanylidenyl groups.
5-Methyl-1-(4-methylphenyl)pyrimidin-4-one: Lacks the hydroxy and sulfanylidenyl groups.
Uniqueness
“6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one” is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the hydroxy, methyl, and sulfanylidenyl groups can influence its reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
6-hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-5-9(6-4-7)14-11(16)8(2)10(15)13-12(14)17/h3-6,16H,1-2H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXOXVIQZGWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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